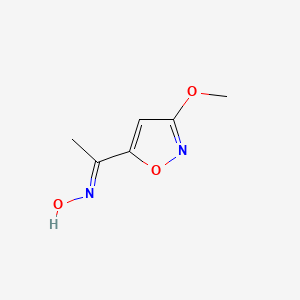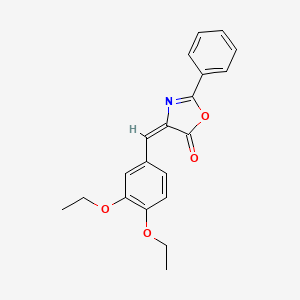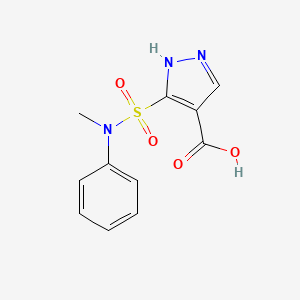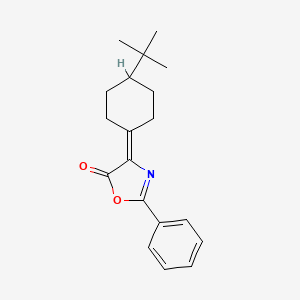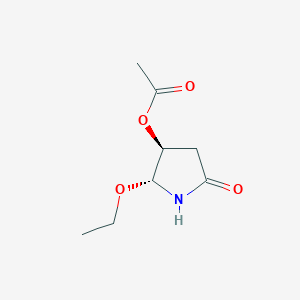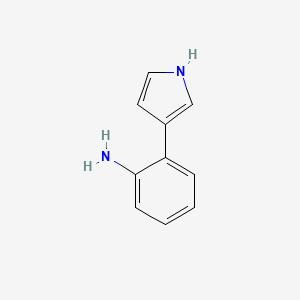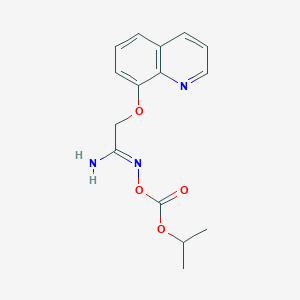
2-tert-Butyl-6-fluoro-N,N-dimethyl-1,3-benzoxazole-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery .
Vorbereitungsmethoden
The synthesis of 2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide typically involves the cyclization of 2-aminophenol derivatives with sulfonamide precursors under specific reaction conditions. Common synthetic routes include the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane at reflux temperatures . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include BF3·Et2O, 1,4-dioxane, hydrogen peroxide, and lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide can be compared with other benzoxazole derivatives, such as:
2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide: This compound has similar structural features but differs in its halogen substitution, leading to different chemical and biological properties.
2-(tert-Butyl)-6-chloro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide: Another similar compound with a different halogen substitution, affecting its reactivity and applications.
The uniqueness of 2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives.
Eigenschaften
CAS-Nummer |
914638-47-4 |
|---|---|
Molekularformel |
C13H17FN2O3S |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
2-tert-butyl-6-fluoro-N,N-dimethyl-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C13H17FN2O3S/c1-13(2,3)12-15-9-7-6-8(14)11(10(9)19-12)20(17,18)16(4)5/h6-7H,1-5H3 |
InChI-Schlüssel |
GYSIBUKMMHSHPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)F)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




